3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is a chemical compound with significant relevance in organic chemistry and medicinal research. Its molecular formula is and it has a molecular weight of 268.35 g/mol. This compound is classified as an impurity reference material, particularly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone, where it serves as an analytical standard for quality control in pharmaceutical applications .
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone can be accomplished through various synthetic routes, primarily focusing on the coupling of 6-methoxynaphthalene with cyclohexanone derivatives. A common method involves the use of palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aromatic compounds and aliphatic ketones .
The molecular structure of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone features a methoxy group attached to a naphthalene ring, which is further linked to a cyclohexanone moiety. The structural representation can be summarized as follows:
COc1ccc2cc(ccc2c1)C3CC(C)CC(=O)C3
SQTORKYTOSOTPB-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.35 g/mol |
CAS Number | 343272-52-6 |
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone primarily revolves around its ability to interact with biological targets due to its structural features. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with various enzymes and receptors involved in pain and inflammation pathways.
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its importance in both academic research and industrial applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4